molecular formula C10H9NO2S B571737 4-(3-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one CAS No. 116269-85-3

4-(3-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one

Cat. No.: B571737
CAS No.: 116269-85-3
M. Wt: 207.247
InChI Key: FMROXOWLZSPZIM-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one is a bicyclic heterocyclic compound featuring a 2,3-dihydrothiazol-2-one core substituted with a 3-methoxyphenyl group at the 4-position. Its molecular formula is C₁₀H₉NO₂S, with a monoisotopic mass of 207.0354 Da (exact mass: 207.0354) . The methoxy group at the 3-position of the phenyl ring introduces electron-donating properties, which may influence reactivity, solubility, and biological interactions. This compound is cataloged in PubChemLite and is of interest in medicinal chemistry due to the structural versatility of the thiazolone scaffold .

Properties

IUPAC Name

4-(3-methoxyphenyl)-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-13-8-4-2-3-7(5-8)9-6-14-10(12)11-9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMROXOWLZSPZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289990
Record name 4-(3-Methoxyphenyl)-2(3H)-thiazolone
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Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116269-85-3
Record name 4-(3-Methoxyphenyl)-2(3H)-thiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116269-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-(3-Methoxyphenyl)-2(3H)-thiazolone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the desired thiazolone compound. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(3-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Analogues of 4-(3-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one

Compound Name Substituents/Modifications Molecular Formula Key Features/Effects Reference ID
4-(2-Fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one 2-Fluorophenyl substituent C₉H₆FNOS Electron-withdrawing fluorine may enhance electrophilicity and metabolic stability
4-(4-Fluorophenyl)-5-methyl-2,3-dihydro-1,3-thiazol-2-one 4-Fluorophenyl + 5-methyl C₁₀H₉FNOS Methyl group increases hydrophobicity; fluorine enhances bioavailability
4-(4-Ethoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one 4-Ethoxyphenyl substituent C₁₁H₁₁NO₂S Ethoxy group improves lipophilicity but may reduce metabolic stability
4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one Pyridin-2-yl replaces phenyl C₈H₆N₂OS Nitrogen in pyridine enhances hydrogen bonding and metal coordination potential
4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one 2-Bromophenyl substituent C₉H₆BrNOS Bromine increases molecular weight and may sterically hinder interactions

Key Observations :

  • Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility in polar solvents but may reduce metabolic stability due to oxidative susceptibility .
  • Electron-withdrawing groups (e.g., fluorine, bromine) improve electrophilicity and resistance to enzymatic degradation .
  • Heteroaromatic replacements (e.g., pyridine) introduce additional binding sites for biological targets .

Physicochemical and Electronic Properties

Table 2: Property Comparison

Compound Molecular Weight (Da) LogP (Predicted) Key Functional Groups Electronic Effects
4-(3-Methoxyphenyl)-thiazolone 207.04 ~2.1 Methoxy, thiazolone Electron-donating (methoxy)
4-(2-Fluorophenyl)-thiazolone 183.19 ~1.8 Fluorine, thiazolone Electron-withdrawing (fluorine)
4-(Pyridin-2-yl)-thiazolone 194.22 ~1.3 Pyridine, thiazolone Polarizable π-system (pyridine)

Notes:

  • The methoxy group increases polarity compared to fluorine or bromine substituents, favoring aqueous solubility .
  • Pyridine-containing analogs exhibit lower LogP values due to the polarizable nitrogen atom .

Biological Activity

4-(3-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including key findings from various studies, mechanisms of action, and structure-activity relationship (SAR) analyses.

Overview of the Compound

  • Chemical Structure : The compound features a thiazole ring fused with a methoxyphenyl group.
  • Molecular Formula : C11H11N1O1S1
  • Molecular Weight : 207.25 g/mol
  • CAS Number : 116269-85-3

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism behind this activity may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Key Findings:

  • In vitro studies have demonstrated effectiveness against various bacterial strains.
  • The compound's structure allows for interactions that may hinder microbial growth.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promise against multiple cancer cell lines.

Case Studies:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the compound's effects on lung cancer (A549), skin cancer (SK-MEL-28), and leukemia (HL-60) cell lines using the MTT assay.
    • Results indicated that the compound inhibited cell proliferation with IC50 values ranging from 15 to 25 μM across different cell lines .
  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells through activation of caspases and disruption of cell cycle progression. Western blot analysis revealed that it affects key signaling pathways related to cell survival and proliferation .

Structure-Activity Relationship (SAR)

The SAR studies have provided insights into how modifications to the thiazole ring and methoxyphenyl group influence biological activity.

SubstituentActivity LevelNotes
Methoxy GroupHighEnhances lipophilicity and membrane permeability
Halogen SubstituentsModerate to HighElectron-withdrawing effects improve potency
Alkyl Chain ModificationsVariableCan either enhance or diminish activity depending on length and branching

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound:

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialVarious Bacterial StrainsNot specified
AnticancerA549 (Lung Cancer)15
AnticancerHL-60 (Leukemia)20
AnticancerSK-MEL-28 (Skin Cancer)25

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